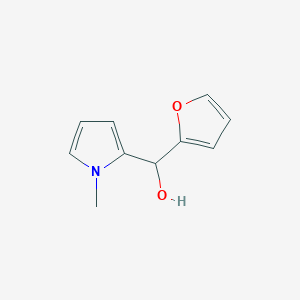
Furan-2-yl(1-methyl-1H-pyrrol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-yl(1-methyl-1H-pyrrol-2-yl)methanol is an organic compound that features a furan ring and a pyrrole ring connected through a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furan-2-yl(1-methyl-1H-pyrrol-2-yl)methanol typically involves the reaction of furan derivatives with pyrrole derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Furan-2-yl(1-methyl-1H-pyrrol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group into an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The furan and pyrrole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution pattern.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2-yl(1-methyl-1H-pyrrol-2-yl)carboxylic acid, while reduction can produce furan-2-yl(1-methyl-1H-pyrrol-2-yl)methane.
Scientific Research Applications
Furan-2-yl(1-methyl-1H-pyrrol-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It is used in the development of new materials with specific electronic and photonic properties.
Mechanism of Action
The mechanism by which Furan-2-yl(1-methyl-1H-pyrrol-2-yl)methanol exerts its effects involves interactions with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- Furan-2-yl(1-methyl-1H-pyrrol-2-yl)methane
- Furan-2-yl(1-methyl-1H-pyrrol-2-yl)carboxylic acid
- Thiophen-2-yl(1-methyl-1H-pyrrol-2-yl)methanol
Comparison: Furan-2-yl(1-methyl-1H-pyrrol-2-yl)methanol is unique due to the presence of both furan and pyrrole rings, which confer distinct electronic and steric properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
furan-2-yl-(1-methylpyrrol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11-6-2-4-8(11)10(12)9-5-3-7-13-9/h2-7,10,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBQMBXSARTYSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














